molecular formula C13H20LiNO5 B6219773 lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate CAS No. 2751614-70-5

lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate

Cat. No.: B6219773
CAS No.: 2751614-70-5
M. Wt: 277.2
InChI Key:
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Description

Lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate is a lithium salt of the tert-butoxycarbonyl (t-Boc) group, which is an important building block in organic chemistry. It is used in the synthesis of various organic compounds, and its application in scientific research has been studied in various fields.

Mechanism of Action

The mechanism of action of lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate is not yet fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming complexes with them. This binding allows the lithium salt to be transported to the target site, where it can interact with the metal ions and facilitate the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the lithium salt may have an effect on the metabolism of certain proteins and enzymes. Additionally, it may have an effect on the transport of ions in the body, as well as on the production of hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

Lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate has several advantages for use in lab experiments. It is highly soluble in organic solvents, making it easy to dissolve and use in reactions. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is also important to note that this compound is toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential applications in drug delivery and the treatment of various diseases. Additionally, further research could be conducted to explore the potential applications of this compound in the production of polymers and lithium-ion batteries. Finally, further research could be conducted to explore the potential of this compound as a chelating agent and its potential to bind to metal ions.

Synthesis Methods

Lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate can be synthesized using a two-step process. The first step involves the reaction of lithium metal with a solution of tert-butoxycarbonyl chloride in dichloromethane. This reaction produces lithium(1+) 4-[(tert-butoxy)carbonyl] chloride. The second step involves the reaction of the lithium(1+) 4-[(tert-butoxy)carbonyl] chloride with octahydrofuro[3,2-b]pyridine-6-carboxylic acid in dichloromethane. This reaction produces the desired lithium salt.

Scientific Research Applications

Lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate has been studied for its applications in various scientific research fields. It has been used in the synthesis of organic compounds such as peptides, nucleotides, and amino acids. It has also been used in the synthesis of lithium-ion batteries and in the production of polymers. Additionally, it has been studied for its potential applications in drug delivery and in the treatment of various diseases.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate involves the protection of the carboxylic acid group followed by the reduction of the pyridine ring. The tert-butoxycarbonyl (Boc) group is then removed and the resulting amine is reacted with lithium hydroxide to form the final product.", "Starting Materials": [ "Pyridine-6-carboxylic acid", "Tert-butyl chloroformate", "Lithium hydroxide", "Octahydrofuro[3,2-b]pyridine" ], "Reaction": [ "Pyridine-6-carboxylic acid is reacted with tert-butyl chloroformate to form the Boc-protected pyridine-6-carboxylic acid.", "The Boc-protected pyridine-6-carboxylic acid is then reduced using a suitable reducing agent such as lithium aluminum hydride to form the corresponding alcohol.", "The tert-butoxycarbonyl (Boc) group is removed using an acid such as trifluoroacetic acid to form the amine.", "The resulting amine is then reacted with lithium hydroxide to form lithium(1+) 4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylate." ] }

2751614-70-5

Molecular Formula

C13H20LiNO5

Molecular Weight

277.2

Purity

95

Origin of Product

United States

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